(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
“(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is a complex organic compound. It contains an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a carboxylic acid group (-COOH), which is a common functional group in biochemistry . The presence of hydroxy groups (-OH) suggests that it might have some level of polarity and could participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like ChemDraw or HyperChem could be used to visualize the molecule . The presence of the isoquinoline ring, carboxylic acid group, and hydroxy groups would all contribute to its overall structure .
Chemical Reactions Analysis
This compound, like other organic molecules, could undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions . The hydroxy groups might be involved in condensation or substitution reactions. The isoquinoline ring could undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar hydroxy groups and a polar carboxylic acid group could make it somewhat soluble in polar solvents like water. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), including compounds like (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been extensively studied for their therapeutic potential. Initially recognized for their neurotoxicity, certain THIQ derivatives were later identified as endogenous agents with Parkinsonism-preventing qualities in mammals. These compounds have been explored across various therapeutic areas, including cancer, malaria, and central nervous system disorders, due to their unique mechanism of action and potential as novel drug candidates. The US FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas highlights the significance of these compounds in anticancer drug discovery (Singh & Shah, 2017).
Antioxidant Analogues and Derivatives
Research on the antioxidant ethoxyquin, a derivative similar in structure to THIQs, and its analogues has shown their efficacy in protecting polyunsaturated fatty acids in fish meal from oxidation. This underscores the broader potential of THIQ derivatives and similar compounds in antioxidant applications. The study on ethoxyquin and its effectiveness, alongside its derivatives, such as hydroquin, in preserving fish meal quality over time, demonstrates the utility of these compounds beyond therapeutic applications, extending to food preservation and possibly other antioxidative needs (de Koning, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-6,7-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2)7-5-10(15)9(14)4-6(7)3-8(13-12)11(16)17/h4-5,8,13-15H,3H2,1-2H3,(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYJJHJNRQBMO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CC(N1)C(=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC(=C(C=C2C[C@H](N1)C(=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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